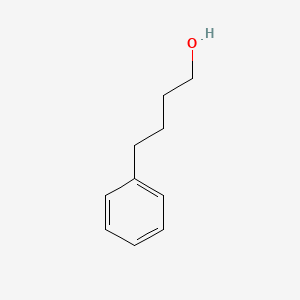

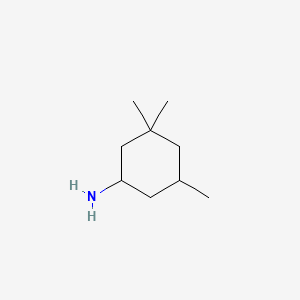

3,3,5-Trimethylcyclohexylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3,5-Trimethylcyclohexylamine, also known as isophorone diamine, is a cycloaliphatic amine with the chemical formula C10H21N. This compound is a colorless to yellow liquid with a slight amine odor. It is widely used in various industrial applications, particularly as a curing agent for epoxy resins .

Safety and Hazards

3,3,5-Trimethylcyclohexylamine is classified as a dangerous substance. It can cause severe skin burns and eye damage . It is also a flammable liquid and vapor . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

作用機序

Target of Action

It’s known that this compound is used as a hardener and raw material for the production of isocyanates and polyamides . This suggests that it may interact with certain enzymes or proteins involved in these processes.

Mode of Action

Given its use in the production of isocyanates and polyamides, it’s likely that it participates in chemical reactions that facilitate these processes .

Result of Action

It’s known that this compound is used in the production of isocyanates and polyamides, suggesting that it may have a role in facilitating the chemical reactions involved in these processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3,5-Trimethylcyclohexylamine. For instance, it’s known that this compound is very toxic to aquatic life with long-lasting effects . This suggests that environmental conditions such as water quality and temperature could potentially influence its toxicity and overall impact .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethylcyclohexylamine typically involves the hydrogenation of isophorone nitrile in the presence of ammonia and hydrogen peroxide. This reaction is catalyzed by a modified titanium silicon catalyst . Another method involves the reaction of 3-cyano-3,5,5-trimethylcyclohexylamine with ammonia and hydrogen in the presence of a hydrogenation catalyst .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and efficiency. The process involves the careful control of reaction conditions such as temperature, pressure, and catalyst concentration to optimize the production rate and purity of the compound .

化学反応の分析

Types of Reactions: 3,3,5-Trimethylcyclohexylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: It participates in substitution reactions, particularly in the formation of polyamides and polyurethanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of a suitable catalyst is often used.

Substitution: Reagents such as acyl chlorides and anhydrides are commonly employed.

Major Products:

Oxidation: Produces oxides and hydroxyl derivatives.

Reduction: Forms various amine derivatives.

Substitution: Leads to the formation of polyamides, polyurethanes, and other polymers.

科学的研究の応用

3,3,5-Trimethylcyclohexylamine has a wide range of applications in scientific research and industry:

Biology: Investigated for its potential use in the synthesis of biologically active compounds.

Medicine: Explored for its potential in drug development due to its unique chemical properties.

Industry: Widely used in the production of adhesives, coatings, and composite materials.

類似化合物との比較

3-Aminomethyl-3,5,5-trimethylcyclohexylamine: Shares similar chemical properties and applications.

Isophorone diamine: Another cycloaliphatic amine with comparable uses in epoxy resin curing.

Uniqueness: 3,3,5-Trimethylcyclohexylamine stands out due to its unique combination of chemical stability, reactivity, and versatility in various industrial applications. Its ability to enhance the mechanical and thermal properties of polymers makes it a valuable compound in the production of high-performance materials .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 3,3,5-trimethylcyclohexylamine can be achieved through a multistep process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "3,3,5-trimethylcyclohexanone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Reduction of 3,3,5-trimethylcyclohexanone with sodium borohydride in methanol to yield 3,3,5-trimethylcyclohexanol.", "Step 2: Conversion of 3,3,5-trimethylcyclohexanol to its hydrochloride salt by treatment with hydrochloric acid.", "Step 3: Formation of the amine by treatment of the hydrochloride salt with sodium hydroxide in diethyl ether.", "Step 4: Isolation of the amine by extraction with water and drying over anhydrous sodium sulfate." ] } | |

CAS番号 |

32958-55-7 |

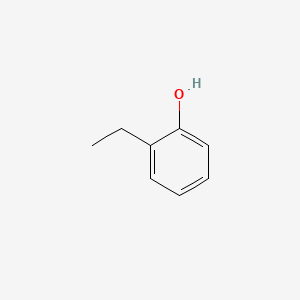

分子式 |

C9H19N |

分子量 |

141.25 g/mol |

IUPAC名 |

(1R,5S)-3,3,5-trimethylcyclohexan-1-amine |

InChI |

InChI=1S/C9H19N/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6,10H2,1-3H3/t7-,8-/m1/s1 |

InChIキー |

ZGMQLPDXPUINCQ-HTQZYQBOSA-N |

異性体SMILES |

C[C@@H]1C[C@H](CC(C1)(C)C)N |

SMILES |

CC1CC(CC(C1)(C)C)N |

正規SMILES |

CC1CC(CC(C1)(C)C)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。